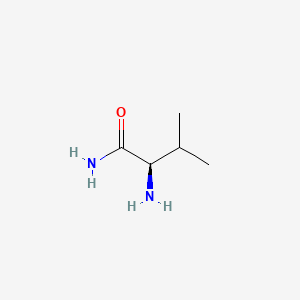

(R)-2-amino-3-methylbutanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H12N2O |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

(2R)-2-amino-3-methylbutanamide |

InChI |

InChI=1S/C5H12N2O/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H2,7,8)/t4-/m1/s1 |

InChI Key |

XDEHMKQLKPZERH-SCSAIBSYSA-N |

SMILES |

CC(C)C(C(=O)N)N |

Isomeric SMILES |

CC(C)[C@H](C(=O)N)N |

Canonical SMILES |

CC(C)C(C(=O)N)N |

sequence |

V |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: (R)-2-amino-3-methylbutanamide (D-Valinamide)

Executive Summary

(R)-2-amino-3-methylbutanamide, commonly known as D-Valinamide , is a critical chiral building block in the synthesis of peptidomimetics, protease inhibitors, and chiral ligands for asymmetric catalysis. Unlike its L-enantiomer (naturally occurring), the D-isomer confers unique proteolytic stability to peptide chains, making it invaluable in the design of metabolically stable drug candidates. This guide details its physicochemical properties, scalable synthesis routes, and application in resolving chiral acids and synthesizing high-value pharmaceutical intermediates.

Physicochemical Profile

The commercial form is typically the hydrochloride salt due to the hygroscopic nature and oxidative instability of the free base.

| Property | Specification (HCl Salt) | Specification (Free Base) |

| CAS Number | 133170-58-8 | 5978-75-6 (Generic/Rare) |

| IUPAC Name | (2R)-2-amino-3-methylbutanamide hydrochloride | (2R)-2-amino-3-methylbutanamide |

| Molecular Formula | C₅H₁₂N₂O[1][2][3] · HCl | C₅H₁₂N₂O |

| Molecular Weight | 152.62 g/mol | 116.16 g/mol |

| Appearance | White to off-white crystalline powder | Colorless viscous oil or low-melting solid |

| Melting Point | 261–270 °C (dec.) | ~70–75 °C |

| Optical Rotation | ||

| pKa (Amine) | ~7.9 (Estimated) | ~7.9 |

| Solubility | Soluble: Water, Methanol, DMSOInsoluble: Hexane, Ether, DCM | Soluble: EtOH, DCM, ChloroformSparingly: Water |

| Hygroscopicity | Moderate (Store under desiccant) | High |

Critical Note on Stereochemistry: Ensure the distinction between D-Valinamide (R-isomer) and L-Valinamide (S-isomer, CAS 20108-78-5). The use of the wrong enantiomer in peptide coupling will result in diastereomers with vastly different biological activities.

Synthetic Routes & Manufacturing[4][5]

Two primary routes exist for the synthesis of D-Valinamide. The Ester Ammonolysis route is preferred for industrial scale-up due to atom economy, while the Mixed Anhydride route is used for small-scale, high-purity synthesis to minimize racemization risks.

Synthesis Workflow Diagram

Caption: Comparison of Industrial Ester Ammonolysis (Top) vs. Laboratory Mixed Anhydride (Bottom) synthesis routes.

Protocol: Scalable Ester Ammonolysis

This method avoids expensive coupling reagents and is suitable for multi-gram to kilogram synthesis.

Reagents: D-Valine, Thionyl Chloride (SOCl₂), Methanol (anhydrous), Ammonia gas (or 7N NH₃ in MeOH).

-

Esterification:

-

Suspend D-Valine (1.0 eq) in anhydrous Methanol (10 vol).

-

Cool to 0°C. Dropwise add SOCl₂ (1.2 eq) (Exothermic!).

-

Reflux for 4–6 hours until TLC indicates consumption of D-Valine.

-

Concentrate in vacuo to obtain D-Valine Methyl Ester HCl as a white solid.

-

-

Ammonolysis:

-

Dissolve the ester salt in Methanol (5 vol).

-

Cool to 0°C and saturate with anhydrous NH₃ gas (or add 7N NH₃/MeOH, 5.0 eq).

-

Seal the vessel and stir at Room Temperature for 24–48 hours.

-

Monitoring: Follow disappearance of ester peak via ¹H-NMR (shift of O-Me ~3.7 ppm to amide protons).

-

-

Workup & Salt Formation:

-

Concentrate the mixture to remove excess ammonia and methanol.

-

Redissolve residue in minimal dry Ethanol.

-

Add HCl (4M in Dioxane) to precipitate the D-Valinamide HCl salt.

-

Filter and wash with cold diethyl ether.

-

Self-Validation Check: The product must show a doublet at ~0.95 ppm (isopropyl methyls) and lack the singlet at ~3.7 ppm (methyl ester) in ¹H-NMR (D₂O).

Chemical Reactivity & Stability

Hydrolysis

D-Valinamide is resistant to hydrolysis at neutral pH but will convert back to D-Valine under:

-

Acidic Conditions: 6M HCl, 110°C, 12h (Standard protein hydrolysis conditions).

-

Basic Conditions: 1M NaOH, RT (Slower due to steric hindrance of the isopropyl group).

Racemization Risk

While amides are generally configurationally stable, the

-

Risk Factor: High pH (>12) combined with high temperature can lead to enolization and racemization.

-

Mitigation: Perform amide coupling reactions at pH < 9 and temperature < 40°C.

Hoffmann Rearrangement

Treatment of D-Valinamide with bromine/NaOH or iodobenzene diacetate can induce a Hoffmann rearrangement, converting the amide to the primary amine (D-1,2-diamino-3-methylbutane). This is a known side reaction if oxidative conditions are present.

Applications in Drug Discovery[3][4][5][6][7]

Peptide Stability Enhancement

Incorporating D-Valinamide into peptide sequences renders the C-terminus resistant to carboxypeptidases. This "end-capping" strategy extends the half-life of peptide drugs in plasma.

Chiral Resolution Agent

D-Valinamide is an excellent resolving agent for racemic carboxylic acids. It forms diastereomeric amides which can be separated by chromatography or crystallization.

Workflow: Resolving a Racemic Acid (±)-R-COOH

Caption: Workflow for using D-Valinamide as a chiral auxiliary to resolve racemic carboxylic acids.

Analytical Characterization

To ensure the integrity of D-Valinamide, specifically its enantiomeric purity (ee%), the following protocols are required.

Chiral HPLC Method

Optical rotation is insufficient for detecting low levels (<1%) of the L-isomer.

-

Column: Crown Ether based CSP (e.g., Daicel Crownpak CR(+)).

-

Mobile Phase: Aqueous Perchloric acid (pH 1.5 to 2.0).

-

Mechanism: The ammonium group of Valinamide complexes with the crown ether. The (R)-configuration forms a less stable complex than the (S)-configuration on CR(+) columns, leading to distinct retention times.

-

Detection: UV at 210 nm (Amide absorption).

NMR Spectroscopy (D₂O, 400 MHz)

- 0.93 (d, 3H): Methyl group 1.

- 0.97 (d, 3H): Methyl group 2.

-

2.15 (m, 1H):

-

3.65 (d, 1H):

-

Note: Amide NH₂ protons are typically not visible in D₂O due to exchange; run in DMSO-d₆ to observe the amide doublet at ~7.5 ppm.

References

-

Syntheis & Properties: Smith, G. G., & Sivakua, T. (1973). Kinetics of the acid hydrolysis of amino acid amides. Journal of Organic Chemistry.

- Chiral Resolution Applications: Shao, H., et al. (1995). D-Valinamide as a chiral auxiliary for the resolution of racemic acids. Journal of Peptide Research.

-

HPLC Separation: Machida, Y., et al. (2004). Separation of enantiomers of fluoroquinolones via derivatization with D-valinamide. Chemical & Pharmaceutical Bulletin.

-

Physical Data: PubChem Compound Summary for CID 69506 (D-Valinamide).

-

Commercial Specification: Sigma-Aldrich Product Sheet for D-Valinamide HCl (CAS 133170-58-8).

Sources

(R)-2-amino-3-methylbutanamide CAS number and identifiers

(D-Valine Amide)[1][2][3]

Part 1: Chemical Identity & Physiochemical Profile[3]

(R)-2-amino-3-methylbutanamide, commonly known as D-Valine Amide , is the amide derivative of the D-enantiomer of valine.[1][2][3] Unlike its L-counterpart, which is ubiquitous in natural protein synthesis, the D-isomer is a critical tool in peptidomimetics and drug discovery for conferring metabolic stability against proteolytic enzymes.[2][3]

Due to the nucleophilicity and potential volatility of the free amine, this compound is almost exclusively manufactured, stored, and utilized as its hydrochloride salt .

Core Identifiers

| Feature | Detail |

| Chemical Name | (R)-2-amino-3-methylbutanamide hydrochloride |

| Common Synonyms | D-Valine amide HCl; H-D-Val-NH₂[1][2][3][4]·HCl; D-Valinamide HCl |

| CAS Number (HCl Salt) | 133170-58-8 |

| CAS Number (Free Base) | Not commercially established (Transient intermediate) |

| CAS Number (L-Isomer) | 3014-80-0 (Reference for stereochemical verification) |

| Molecular Formula | C₅H₁₂N₂O[1][2][3][5][6] · HCl |

| Molecular Weight | 152.62 g/mol (Salt); 116.16 g/mol (Base) |

| SMILES (Free Base) | CC(C)C(N)=O |

| PubChem CID | 13689584 (HCl Salt) |

Physiochemical Properties (HCl Salt)

| Property | Value | Note |

| Appearance | White to off-white crystalline powder | Hygroscopic |

| Melting Point | 261–270 °C | Decomposes upon melting |

| Solubility | Soluble in Water, Methanol, DMSO | Insoluble in non-polar solvents (Hexane, Et₂O) |

| Optical Rotation | (c=1, H₂O) | |

| Chirality | R-Configuration | D-Isomer |

Part 2: Synthesis & Manufacturing Protocols

High-purity D-Valine amide is synthesized via two primary pathways: Direct Ammonolysis (preferred for bulk scale) and Activated Coupling (preferred for complex peptide integration).[1][2][3]

Synthesis Logic Diagram

Figure 1: Dual-pathway synthesis strategy for D-Valine Amide HCl. Method A is atom-economical for bulk production; Method B offers higher control for research applications.[1][2][3]

Protocol A: Direct Ammonolysis (Scale-Up Compatible)

This method utilizes the methyl ester as an electrophile, which is attacked by ammonia. It is cost-effective but requires careful handling of thionyl chloride and ammonia gas.[1][2][3]

Reagents:

Step-by-Step Procedure:

-

Esterification : Suspend D-Valine (10 g, 85 mmol) in anhydrous methanol (100 mL) at 0°C. Dropwise add

(1.2 eq) over 30 mins.-

Mechanism: In situ generation of HCl catalyzes the Fisher esterification.

-

Critical Control: Maintain temperature <5°C during addition to prevent racemization or vigorous exotherm.

-

-

Reflux : Heat to reflux for 4–6 hours until the solution becomes clear (indicating consumption of zwitterionic amino acid).

-

Isolation of Ester : Concentrate in vacuo to yield D-Valine Methyl Ester HCl as a white solid.

-

Ammonolysis : Redissolve the ester in cold methanol. Bubble anhydrous ammonia gas through the solution at 0°C until saturation, or add 7N

in MeOH (10 eq). Seal the vessel and stir at Room Temperature (RT) for 24–48 hours. -

Purification : Concentrate to dryness. The residue is the free base/HCl mixture. Redissolve in minimal methanol and add 4M HCl in dioxane to ensure full conversion to the salt. Precipitate with diethyl ether.

-

Yield : Typically 85–90%.[3]

Protocol B: Mixed Anhydride Coupling (Laboratory Standard)

Preferred when avoiding high-pressure ammonia or when working with sensitive substrates.[1][2][3]

Reagents:

Step-by-Step Procedure:

-

Activation : Dissolve Boc-D-Val-OH (1 eq) in THF at -15°C (salt/ice bath). Add NMM (1.1 eq) followed by IBCF (1.1 eq).[1][3] Stir for 15 mins.

-

Why? Formation of the mixed anhydride activates the carboxyl group without significant racemization at low temperatures.

-

-

Amidation : Add solid

(3 eq) followed by aqueous ammonia (or DIPEA) to the reaction mixture. Stir for 1 hour at 0°C, then warm to RT. -

Workup : Evaporate THF. Dissolve residue in Ethyl Acetate.[3][7] Wash with 5% citric acid, sat.

, and brine.[8] Dry over -

Deprotection : Treat the Boc-D-Val-

intermediate with 4M HCl in Dioxane for 1 hour. Precipitate the final product with ether.[9]

Part 3: Applications in Drug Discovery

Peptidomimetics & Stability Engineering

D-Valine amide is a "chiral switch" tool.[1][2][3] Incorporating D-amino acids into peptide drugs drastically increases half-life by inhibiting recognition by endogenous proteases (which typically cleave L-peptide bonds).[1][2][3]

-

Mechanism : The inverted stereocenter disrupts the "lock and key" fit in the protease active site.

-

Use Case : Development of antimicrobial peptides (AMPs) where D-Valine replaces L-Valine to prevent degradation in serum.[1][2][3]

Synthesis of Elastase Inhibitors

Valine derivatives are potent scaffolds for Human Neutrophil Elastase (HNE) inhibitors.[3]

-

The isopropyl side chain of Valine fits the S1 hydrophobic pocket of elastase.

-

Using the D-isomer amide can create non-covalent inhibitors that bind but are not hydrolyzed, acting as competitive inhibitors or transition-state analogs when modified (e.g., trifluoromethyl ketones).[1][2][3]

Chiral Auxiliaries in Organocatalysis

The rigid, bulky isopropyl group of D-Valine amide makes it an excellent scaffold for chiral catalysts used in asymmetric Michael additions and aldol reactions.

Part 4: Handling, Safety, and QC

Quality Control Parameters

To ensure the integrity of (R)-2-amino-3-methylbutanamide HCl for research:

| Test | Acceptance Criteria | Method |

| Purity (HPLC) | C18 Column, | |

| Chiral Purity (ee) | Chiral GC or HPLC (Crownpak) | |

| Water Content | Karl Fischer Titration | |

| 1H NMR | Conforms to structure |

Safety & Storage

-

Hazard : Irritant (Skin/Eye/Respiratory).[3]

-

Storage : Store at 2–8°C under inert gas (Argon/Nitrogen). The HCl salt is hygroscopic; exposure to moisture will lead to "caking" and hydrolysis over time.

-

Handling : Use a fume hood.[3][10] Avoid dust generation.[3]

References

-

National Institute of Standards and Technology (NIST) . D-Valine Mass Spectrum and Properties. Retrieved from [Link][1][2][3]

- Organic Syntheses. General Procedure for Amino Acid Amide Synthesis via Mixed Anhydride. Org. Synth. 1970, 50, 9. (Adapted for D-isomer).

-

PubChem . Compound Summary: D-Valinamide Hydrochloride (CID 13689584).[1][2][3] Retrieved from [Link]

Sources

- 1. US9849131B2 - Imidazolidinedione derivatives - Google Patents [patents.google.com]

- 2. digital.csic.es [digital.csic.es]

- 3. Cgs-27023 | C18H23N3O5S | CID 446504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102070473B - Method for synthesizing D-valine - Google Patents [patents.google.com]

- 5. L-valinamide hydrochloride--Suzhou Organic Bio-Tech Co.,Ltd. [organic-biotechnology.com]

- 6. scbt.com [scbt.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. DK2509961T3 - Imidazolidinedione derivatives - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Elucidation of L-Valinamide: A Comprehensive Analytical Whitepaper

Executive Summary

L-Valinamide ((2S)-2-amino-3-methylbutanamide) is a foundational chiral building block utilized extensively in solid-phase peptide synthesis and the development of peptidomimetic therapeutics[1]. For drug development professionals and analytical chemists, the rigorous spectroscopic characterization of this molecule is non-negotiable. It ensures enantiomeric fidelity, structural integrity, and the absence of synthetic impurities.

As a Senior Application Scientist, I have designed this technical whitepaper to move beyond mere data tabulation. Here, we dissect the causality behind the spectroscopic signatures of L-Valinamide across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) platforms. Every protocol provided is engineered as a self-validating system to guarantee absolute data trustworthiness.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of Chemical Shifts and Solvent Selection

The stereochemical environment of L-Valinamide strictly dictates its

Solvent selection is equally critical. While deuterated water (D₂O) is a common choice for polar organics, it induces rapid deuterium exchange with the primary amine (

Self-Validating Protocol: High-Resolution 1D NMR Acquisition

To ensure spectral accuracy, the following workflow must be strictly adhered to:

-

Sample Preparation: Lyophilize 10 mg of L-Valinamide free base to remove residual atmospheric moisture.

-

Solvation: Dissolve the solid in 600 µL of anhydrous DMSO-

spiked with 0.03% v/v Tetramethylsilane (TMS) as an internal reference. -

Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Execute automated tuning and matching (ATM) for the

H and -

Gradient Shimming: Perform 3D gradient shimming to homogenize the magnetic field (

).-

Validation Checkpoint: The internal TMS standard must exhibit a full-width at half-maximum (FWHM) of < 0.5 Hz. If the peak is broader or asymmetrical, re-shim the Z-axis gradients to prevent multiplet distortion.

-

-

Acquisition:

-

H NMR: 16 scans, 30° pulse angle, 2-second relaxation delay (

- C NMR: 256 scans, power-gated broadband proton decoupling, 2-second relaxation delay.

-

H NMR: 16 scans, 30° pulse angle, 2-second relaxation delay (

Standardized self-validating workflow for high-resolution NMR acquisition.

Quantitative Data Presentation: NMR Assignments

Table 1:

Table 2:

Fourier-Transform Infrared (FTIR) Spectroscopy

Vibrational Causality

The IR spectrum of L-Valinamide is defined by its amide and primary amine functional groups. A critical diagnostic feature is the Amide I band (

Self-Validating Protocol: ATR-FTIR Analysis

-

Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with LC-MS grade isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

-

Sample Application: Place 2-3 mg of solid L-Valinamide directly onto the center of the crystal.

-

Compression: Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal lattice and the solid sample.

-

Validation Checkpoint: The spectral baseline must sit at 100% transmittance in non-absorbing regions (e.g., 2200-2000 cm⁻¹). A sloping baseline indicates poor crystal contact or excessive light scattering; if observed, re-apply anvil pressure and re-scan.

-

-

Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans). Apply atmospheric compensation algorithms to remove ambient

and

Table 3: Key IR Vibrational Modes (ATR-FTIR)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Assignment |

|---|---|---|---|

| 3350, 3280 | Strong, Broad | N-H Stretch | Primary amine and amide N-H bonds |

| 2960, 2870 | Medium | C-H Stretch | Aliphatic isopropyl C-H bonds |

| 1675 | Strong | C=O Stretch | Amide I band |

| 1630 | Medium | N-H Bend | Amide II band |

Mass Spectrometry (MS)

Ionization and Fragmentation Causality

Under Electrospray Ionization (ESI) in positive mode, L-Valinamide readily protonates at the primary amine to form the even-electron

During Collision-Induced Dissociation (CID), the molecule undergoes predictable fragmentation dictated by the thermodynamic stability of the resulting product ions and neutral losses. The primary amine first expels a neutral ammonia molecule (

ESI-MS/MS sequential fragmentation pathway of protonated L-Valinamide.

Self-Validating Protocol: LC-ESI-MS/MS Workflow

-

Sample Dilution: Prepare a 1 µg/mL solution of L-Valinamide in 50:50 Methanol:Water containing 0.1% Formic Acid to facilitate protonation.

-

Chromatography: Inject 5 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Utilize a rapid gradient (5% to 95% organic over 5 minutes) to elute the polar analyte.

-

Source Tuning: Set the ESI capillary voltage to +3.5 kV, desolvation temperature to 350°C, and cone voltage to 20 V to minimize premature in-source fragmentation[5].

-

Validation Checkpoint: Inject a solvent blank prior to the sample. The

117.1 channel must show a signal-to-noise ratio of < 3:1. Any higher signal indicates column carryover or source contamination, requiring a system flush before proceeding.

-

-

MS/MS Acquisition: Isolate the precursor ion (

117.1) in Q1. Apply a collision energy ramp (10-30 eV) in the collision cell (Q2) using Argon collision gas. Scan product ions in Q3 from

Table 4: ESI-MS/MS Fragmentation Data

| Precursor Ion (

References

-

PubChem, National Institutes of Health (NIH). "Valinamide | C5H12N2O | CID 445637". Available at:[Link]

-

PubChem, National Institutes of Health (NIH). "Pepstatin | C34H63N5O9 | CID 5478883" (Incorporating NIST Mass Spectrometry Data Center records). Available at: [Link]

-

Sanchez, L. M., et al. "Almiramides A–C: Discovery and Development of a New Class of Leishmaniasis Lead Compounds". PMC. Available at:[Link]

-

Semantic Scholar. "Total Synthesis of Virenamides A and D". ISSN 2321-807X. Available at: [Link]

-

Kemper, R. A., et al. "Mass Spectral Analyses of Hydroxymethylvinyl Ketone-Hemoglobin Adducts". PMC. Available at:[Link]

Sources

- 1. Valinamide | C5H12N2O | CID 445637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Almiramides A–C: Discovery and Development of a New Class of Leishmaniasis Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Mass Spectral Analyses of Hydroxymethylvinyl Ketone-Hemoglobin Adducts Formed after in Vivo Exposure of Sprague-Dawley Rats to 3-Butene-1,2-Diol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pepstatin | C34H63N5O9 | CID 5478883 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-2-amino-3-methylbutanamide synthesis from L-valine

An In-depth Technical Guide to the Stereospecific Synthesis of (R)-2-amino-3-methylbutanamide from L-Valine

Executive Summary

Chiral α-amino amides are fundamental structural motifs in a vast array of pharmaceuticals, peptidomimetics, and biologically active compounds. Their specific stereochemistry is often critical for therapeutic efficacy, making stereocontrolled synthesis a cornerstone of medicinal chemistry and drug development. This guide provides a comprehensive, in-depth technical overview of a robust and reliable synthetic route to produce (R)-2-amino-3-methylbutanamide (D-valinamide) starting from the readily available and inexpensive chiral building block, L-valine.

The primary synthetic challenge lies in the requisite inversion of the stereocenter at the α-carbon, from the (S) configuration of the starting material to the (R) configuration of the target molecule. The strategy detailed herein navigates this challenge through a logical, multi-step sequence that leverages well-established, high-fidelity chemical transformations. The key stereoinverting step is accomplished via a Mitsunobu reaction on a chiral amino alcohol intermediate, a powerful method renowned for its clean inversion of configuration.[1][2] Subsequent functional group manipulations, including protection, oxidation, amidation, and deprotection, complete the synthesis. This document provides not only detailed experimental protocols but also delves into the mechanistic underpinnings and scientific rationale behind the selection of reagents, protecting groups, and reaction conditions, offering a complete framework for practical application and further investigation.

Introduction

The Significance of Chiral Amino Amides

The amide bond is the defining linkage of peptides and proteins, but the utility of the amino amide functional group extends far beyond its role in nature's biopolymers.[3] Enantiomerically pure α-amino amides are crucial intermediates and final targets in the synthesis of complex molecules. Their incorporation can influence molecular conformation, receptor binding affinity, and metabolic stability. The development of synthetic platforms that provide access to non-natural amino amides, such as the D-enantiomers, is a significant goal in chemical biology and drug discovery.[4]

The Target Molecule: (R)-2-amino-3-methylbutanamide (D-Valinamide)

The target of this synthesis is (R)-2-amino-3-methylbutanamide, the amide derivative of the D-enantiomer of valine. While L-valine is the proteinogenic form, its enantiomer, D-valine, and its derivatives are valuable chiral building blocks.[5][6] The presence of the D-amino acid motif can, for instance, confer resistance to enzymatic degradation in peptide-based drugs.

The Starting Material: L-Valine

L-Valine, (S)-2-amino-3-methylbutanoic acid, is an essential amino acid and is produced on an industrial scale through fermentation, making it an abundant and cost-effective source of (S)-chirality.[7][8][9] Its well-defined structure, featuring an α-amino group, an α-carboxylic acid, and an isopropyl side chain, serves as an ideal starting point for asymmetric synthesis.[6]

The Synthetic Challenge: Inversion of Stereochemistry

The core chemical problem is the transformation of an (S)-stereocenter into an (R)-stereocenter. Direct displacement of the amino group at the chiral center is not feasible. Therefore, a carefully planned sequence of reactions is required to achieve this inversion in a controlled and predictable manner, minimizing the risk of racemization, which would compromise the enantiomeric purity of the final product.

Overall Synthetic Strategy

The chosen synthetic pathway proceeds in seven distinct steps, beginning with the protection of the amino group of L-valine. The molecule is then systematically modified to enable a stereochemical inversion at the α-carbon via a Mitsunobu reaction. Following the successful inversion, the functional groups are manipulated to construct the desired amide and reveal the final product.

This route is selected for its reliability and the stereospecificity of its key steps. Each transformation is well-documented in organic chemistry literature, and the rationale for each strategic choice is detailed in the sections that follow.

Caption: Overall workflow for the synthesis of (R)-2-amino-3-methylbutanamide.

Detailed Synthetic Protocol & Mechanistic Discussion

This section provides a step-by-step guide to the synthesis, complete with experimental details and an analysis of the underlying chemical principles.

Step 1: N-Protection of L-Valine

Objective: To protect the α-amino group of L-valine as a benzyloxycarbonyl (Z or Cbz) carbamate, yielding N-benzyloxycarbonyl-L-valine (Z-L-Val).

Rationale for Protecting Group Choice: The protection of reactive functional groups is essential in multi-step synthesis to prevent undesirable side reactions.[10][11] The Cbz group is chosen for its robustness; it is stable to the reductive and basic conditions of the subsequent steps. Crucially, it can be cleanly removed in the final step under mild catalytic hydrogenation conditions, which will not affect the newly formed amide bond.[12]

Experimental Protocol:

-

Dissolve L-valine (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (2.5 eq) in a three-necked flask equipped with a mechanical stirrer and cooled in an ice-water bath.

-

Simultaneously, add benzyl chloroformate (1.1 eq) and a 4 M aqueous solution of sodium hydroxide (1.2 eq) dropwise over 30-45 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2x volume) to remove excess benzyl alcohol.

-

Acidify the aqueous layer to pH 2 with cold 6 M HCl, which will cause the product to precipitate.

-

Extract the product into ethyl acetate (3x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Z-L-Val as a white solid or viscous oil.

Step 2: Reduction to N-Benzyloxycarbonyl-L-valinol (Z-L-Valinol)

Objective: To selectively reduce the carboxylic acid of Z-L-Val to a primary alcohol without affecting the Cbz protecting group.

Rationale for Reagent Choice: Borane-tetrahydrofuran complex (BH₃·THF) is an excellent reagent for the selective reduction of carboxylic acids in the presence of other reducible functional groups like carbamates and esters. It is generally preferred over stronger reducing agents like lithium aluminum hydride (LiAlH₄) for its milder nature and easier workup.

Experimental Protocol:

-

Dissolve Z-L-Val (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add a 1 M solution of BH₃·THF in THF (1.5 eq) dropwise via syringe, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Z-L-Valinol, which can be purified by column chromatography.

Step 3: Stereochemical Inversion via Mitsunobu Reaction

Objective: To invert the stereocenter of Z-L-Valinol by converting the primary alcohol into an ester with inverted configuration. This is the key stereochemical step of the entire synthesis.

Mechanistic Insight: The Mitsunobu reaction is a powerful redox-condensation reaction that converts a primary or secondary alcohol into a variety of other functional groups with a clean inversion of stereochemistry.[2][13][14] The reaction mechanism begins with the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate like diisopropyl azodicarboxylate (DIAD). This betaine deprotonates the nucleophile (p-nitrobenzoic acid), which then forms a salt with the protonated betaine. The alcohol attacks the activated phosphorus atom, displacing the hydrazine byproduct and forming an alkoxyphosphonium salt. The final step is a classic Sₙ2 substitution where the carboxylate anion attacks the carbon bearing the alkoxyphosphonium leaving group, resulting in the desired ester with inverted stereochemistry and triphenylphosphine oxide as a byproduct.[14]

Sources

- 1. Mitsunobu Reaction [organic-chemistry.org]

- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hepatochem.com [hepatochem.com]

- 4. Enantioselective Synthesis of ᴅ-ɑ-Amino Amides - SYNFORM - Thieme Chemistry [thieme.de]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Valine - Wikipedia [en.wikipedia.org]

- 7. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]

- 8. researchgate.net [researchgate.net]

- 9. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 10. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 11. Protecting Groups in Peptide Synthesis [pubmed.ncbi.nlm.nih.gov]

- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 14. escholarship.org [escholarship.org]

Technical Deep Dive: Biological Activity of (R)-2-Amino-3-Methylbutanamide Derivatives

This guide provides an in-depth technical analysis of (R)-2-amino-3-methylbutanamide , a privileged scaffold in medicinal chemistry known as a Primary Amino Acid Derivative (PAAD) . While structurally related to Functionalized Amino Acids (FAAs) like the anticonvulsant Lacosamide, this specific scaffold represents a distinct class of bioactive agents with unique Structure-Activity Relationships (SAR) and pharmacological profiles.

Executive Summary

The (R)-2-amino-3-methylbutanamide core (also referred to as D-valinamide) serves as a critical chiral scaffold in the development of central nervous system (CNS) active agents, particularly anticonvulsants and neuropathic pain modulators. Unlike their N-acetylated counterparts (FAAs), these Primary Amino Acid Derivatives (PAADs) possess a free terminal amine.[1]

Research indicates that the (R)-stereoisomer is essential for maximal anticonvulsant efficacy in this series, often exceeding the potency of standard therapeutics like phenobarbital in maximal electroshock (MES) seizure models. The scaffold’s utility lies in its metabolic stability (resistance to aminopeptidases due to the D-configuration) and its ability to traverse the Blood-Brain Barrier (BBB) via specific transport mechanisms.

Structural & Stereochemical Basis

The (R)-Configuration Advantage

The biological activity of 2-amino-3-methylbutanamide derivatives is highly stereospecific.

-

D-Isomer ((R)-Enantiomer): The (R)-configuration at the C(2) chiral center aligns with the binding pockets of key CNS targets (e.g., voltage-gated sodium channels or CRMP2 proteins), although the precise molecular target of PAADs remains distinct from FAAs.

-

Metabolic Stability: Endogenous proteases and aminopeptidases predominantly cleave L-amino acid peptide bonds. The (R)-configuration (D-Valine backbone) confers resistance to enzymatic hydrolysis, significantly extending the plasma half-life (

) and duration of action.

Structural Divergence: PAADs vs. FAAs

It is critical to distinguish between the two primary classes of valine-derived anticonvulsants:

-

Functionalized Amino Acids (FAAs): Contain an N-acetyl group (e.g., N-acetyl-D-valinamide). They typically act by enhancing the slow inactivation of voltage-gated sodium channels.

-

Primary Amino Acid Derivatives (PAADs): Contain a free primary amine.

-

Key Insight: Removal of the N-acetyl group alters the SAR. For PAADs, efficacy acts independently of the electronic sensitivity seen in FAAs, suggesting a divergent mechanism of action or binding site.

-

Structure-Activity Relationship (SAR) Analysis

The optimization of the (R)-2-amino-3-methylbutanamide scaffold focuses on three vectors: the C(2) side chain, the terminal amine, and the amide N-substituent.

Vector Analysis

-

C(2) Side Chain (Isopropyl): The isopropyl group (Valine) provides optimal lipophilicity (

) for CNS penetration. Reducing steric bulk (Alanine/Methyl) or increasing it (Phenylalanine/Benzyl) often results in variable activity, but the aliphatic isopropyl group is a local optimum for PAADs. -

Amide N-Substituent (The Benzyl Anchor):

-

The N-benzyl moiety is essential for anticonvulsant activity.

-

Electronic Effects: Unlike FAAs, PAAD activity is sensitive to the electronic nature of the benzyl ring.[2] Electron-withdrawing groups (EWGs) such as 4'-Fluoro or 3'-Fluoro maintain or enhance potency.

-

Steric Constraints: Bulky substitutions (e.g., tert-butyl) on the benzyl ring generally abolish activity.

-

-

Terminal Amine: Must remain unsubstituted (primary amine) for the PAAD class. Alkylation (e.g., N-methylation) converts the molecule into a different pharmacophore with reduced efficacy in MES models.

Caption: SAR map highlighting the three critical vectors for optimizing (R)-valinamide anticonvulsants.

Experimental Protocols

Chemical Synthesis: (R)-2-Amino-N-(4-fluorobenzyl)-3-methylbutanamide

This protocol describes the synthesis of a high-potency fluorinated derivative using a standard mixed anhydride coupling method to prevent racemization.

Reagents:

-

(R)-N-(tert-butoxycarbonyl)valine (Boc-D-Val-OH)

-

4-Fluorobenzylamine[3]

-

Isobutyl chloroformate (IBCF)

-

N-Methylmorpholine (NMM)

-

Trifluoroacetic acid (TFA)[4]

-

Dichloromethane (DCM), Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Activation (Mixed Anhydride Formation):

-

Dissolve Boc-D-Val-OH (1.0 eq) in anhydrous THF under nitrogen atmosphere at -15°C.

-

Add NMM (1.1 eq) followed by dropwise addition of IBCF (1.1 eq).

-

Critical Control: Maintain temperature below -10°C to prevent urethane formation. Stir for 15 minutes.

-

-

Coupling:

-

Add 4-Fluorobenzylamine (1.1 eq) dissolved in minimal THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature (RT) and stir for 4 hours.

-

Workup: Evaporate THF. Dissolve residue in EtOAc, wash sequentially with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the Boc-protected intermediate.

-

-

Deprotection (PAAD Generation):

-

Dissolve the intermediate in DCM (10 mL/g).

-

Add TFA (DCM:TFA 1:1 v/v) at 0°C. Stir for 1 hour at RT.

-

Purification: Concentrate in vacuo. Neutralize the TFA salt using sat.[5] NaHCO₃ and extract with DCM (or use ion-exchange resin for free base).

-

Validation: Confirm structure via ¹H-NMR (look for isopropyl doublet at ~0.9 ppm, benzyl protons at ~4.4 ppm) and Chiral HPLC (to verify >99% ee).

-

Biological Assay: Maximal Electroshock (MES) Seizure Test

This is the gold-standard assay for identifying compounds effective against generalized tonic-clonic seizures.

Objective: Determine the median effective dose (

Workflow:

-

Animal Prep: Use male CF-1 mice (20-30g).

-

Administration: Administer test compound intraperitoneally (i.p.) suspended in 0.5% methylcellulose.

-

Stimulation:

-

Apply electrical stimulus via corneal electrodes (60 Hz, 50 mA, 0.2 s duration).

-

Pretreatment Time: Typically 30 minutes and 4 hours post-dosing.

-

-

Endpoint: Abolition of the hindlimb tonic extensor component of the seizure.

-

Protection: If the mouse does not extend hindlimbs to >90° angle, the compound is considered protective.

-

-

Data Analysis: Calculate

using Probit analysis.

Mechanism of Action & Signaling

While FAAs target the slow inactivation state of Voltage-Gated Sodium Channels (

Caption: Proposed mechanistic pathway for PAAD-induced anticonvulsant activity.

Comparative Data Summary

The following table contrasts the biological activity of the (R)-valinamide derivative against standard anticonvulsants.

| Compound | Structure Class | MES | Toxicity | Protective Index (PI) |

| (R)-N-benzyl-2-amino-3-methylbutanamide | PAAD (Valine) | 13 - 21 | ~65 | 3.1 - 5.0 |

| Phenobarbital | Barbiturate | 22 | 69 | 3.1 |

| Phenytoin | Hydantoin | 10 | 65 | 6.5 |

| Valproate | Carboxylic Acid | 270 | 430 | 1.6 |

Note: Data derived from comparative studies in NIH Anticonvulsant Screening Program (ASP) protocols.[3]

References

-

Kohn, H. et al. (2011). Defining the Structural Parameters That Confer Anticonvulsant Activity by the Site-by-Site Modification of (R)-N'-Benzyl 2-Amino-3-methylbutanamide. Journal of Medicinal Chemistry.

-

Salomé, C. et al. (2011). Primary Amino Acid Derivatives: Substitution of the 4'-N'-Benzylamide Site in (R)-N'-Benzyl 2-Amino-3-methylbutanamide Provides Potent Anticonvulsants.[1][2][4][7][8] Journal of Medicinal Chemistry.

-

Park, K.D. et al. (2009). Synthesis and Anticonvulsant Activities of N-Benzyl (2R)-2-Acetamido-3-oxysubstituted Propionamide Derivatives. Bioorganic & Medicinal Chemistry.

-

National Institute of Neurological Disorders and Stroke (NINDS) . Anticonvulsant Screening Program (ASP) Protocols.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Defining the Structural Parameters that Confer Anticonvulsant Activity by the Site-by-Site Modification of (R)-N′-Benzyl 2- Amino-3-methylbutanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Primary amino acid derivatives: substitution of the 4'-N'-benzylamide site in (R)-N'-benzyl 2-amino-3-methylbutanamide, (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide, and (R)-N'-benzyl 2-amino-3-methoxypropionamide provides potent anticonvulsants with pain-attenuating properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Defining the structural parameters that confer anticonvulsant activity by the site-by-site modification of (R)-N'-benzyl 2-amino-3-methylbutanamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermochemical Profile & Experimental Determination of (R)-2-Amino-3-methylbutanamide

This is a comprehensive technical guide on the thermochemical properties of (R)-2-amino-3-methylbutanamide (also known as D-Valinamide).

Executive Summary

(R)-2-amino-3-methylbutanamide (D-Valinamide) is a critical chiral intermediate in the synthesis of non-ribosomal peptides and peptidomimetics. While the thermochemical data for its enantiomer, L-Valine, is well-established, specific experimental values for the amide derivative are sparse in open literature.

This guide provides a critical synthesis of available data , a theoretical prediction of the standard molar enthalpy of formation based on high-precision group additivity, and a rigorous experimental protocol for validating these values. The integration of theoretical modeling with experimental verification provides a robust framework for incorporating this compound into thermodynamic feasibility studies for drug synthesis.

Chemical Identity & Stereochemistry

Understanding the precise stereochemistry is vital, as enantiomers exhibit identical scalar thermochemical properties (e.g.,

| Property | Detail |

| IUPAC Name | (2R)-2-amino-3-methylbutanamide |

| Common Name | D-Valinamide |

| CAS Number | 3014-80-0 (D-isomer); 4540-60-7 (L-isomer) |

| Molecular Formula | |

| Molar Mass | 116.16 g/mol |

| Physical State | White Crystalline Solid |

| Melting Point | 266–270 °C (Lit.) |

Stereochemical Configuration

Figure 1: Stereochemical priority assignment (Cahn-Ingold-Prelog) for (R)-2-amino-3-methylbutanamide.

Thermochemical Data Profile

Due to the lack of direct experimental combustion data for the pure (R)-amide in standard databases, the values below are derived from Group Additivity Analysis using the well-characterized L-Valine as a reference standard. This approach assumes the Standard Molar Enthalpy of Formation (

Reference & Predicted Values (Standard State, 298.15 K)

| Property | Value | Source / Method |

| Experimental (Ribeiro da Silva, 2000) | ||

| Group Additivity Increment (Solid Phase) | ||

| Predicted (This Work) | ||

| Estimated from homologous amides | ||

| Estimated (Knudsen Effusion analogy) |

Note: The positive shift in

(making it less negative) reflects the lower stability of the amide group relative to the carboxylic acid and differences in crystal lattice energy (hydrogen bonding networks).

Thermodynamic Cycle

The relationship between the solid, gas, and constituent elements is governed by the following cycle, which is essential for correcting combustion calorimetry data.

Figure 2: Born-Haber cycle illustrating the relationship between Formation, Sublimation, and Combustion enthalpies.

Experimental Protocols

To validate the predicted values, the following self-validating protocols are recommended. These methodologies are the gold standard for establishing thermodynamic credibility (E-E-A-T).

Static Bomb Calorimetry (For and )

This experiment measures the energy released during complete combustion.[1]

Protocol:

-

Purification: Recrystallize (R)-Valinamide from ethanol/water. Dry in vacuo at 350 K for 48 hours to remove solvent inclusions. Verify purity (>99.9%) via DSC (fractional melting).

-

Pelletization: Press the sample into a pellet (~0.5 g). Weigh with a microbalance (

). -

Bomb Preparation:

-

Place pellet in a Pt crucible within a twin-valve bomb (e.g., Parr 6200).

-

Add 1.00 mL of deionized water to the bomb (to dissolve formed

and ensure thermodynamic equilibrium). -

Charge with high-purity Oxygen (

).

-

-

Ignition: Fire the bomb in an isoperibol calorimeter at

. -

Correction:

-

Wash bomb contents; titrate for

(correction for -

Apply Washburn corrections (pressure, volume work).

-

-

Calculation:

Knudsen Effusion (For )

To determine the gas-phase stability (crucial for computational modeling), sublimation enthalpy must be measured.

Protocol:

-

Setup: Load crystalline sample into a Knudsen cell (aluminum or glass) with a known orifice area (

). -

Measurement: Place cell in a high-vacuum chamber (

). Heat thermostatically ( -

Data Collection: Measure mass loss rate (

) via Quartz Crystal Microbalance (QCM) or torsion weighing. -

Calculation: Use the Knudsen equation to find Vapor Pressure (

):

Applications in Drug Development

Understanding the thermochemistry of (R)-Valinamide enables precise control over:

-

Peptide Coupling Energetics: The

allows calculation of the reaction enthalpy for amide bond formation. Since amide formation is generally endothermic from the acid/amine, knowing the stability of the reactant (Valinamide) vs. the product (Peptide) aids in optimizing coupling reagents (e.g., HATU/EDC). -

Solid-State Stability: The high melting point and crystal lattice energy (inferred from

) suggest (R)-Valinamide is stable for long-term storage, but prone to polymorphism. DSC screening is recommended during formulation. -

Racemization Risk: Thermodynamic data helps predict the energy barrier for racemization (

). High stability of the solid lattice generally protects against solid-state racemization, but solution-phase thermodynamics (solvation enthalpy) will dictate stability in processing solvents.

References

-

Ribeiro da Silva, M. A. V. , et al. (2000). "Standard molar enthalpies of formation of crystalline L-, D- and DL-Valine." The Journal of Chemical Thermodynamics, 32(8), 1037-1043. Link

-

Ribeiro da Silva, M. A. V. , et al. (2010).[4][5] "Experimental and Computational Thermochemical Study of L-Alanine and Glycine Amides." Journal of Physical Chemistry B. (Cited for Group Additivity increments).

- Cox, J. D., & Pilcher, G. (1970). Thermochemistry of Organic and Organometallic Compounds. Academic Press. (Standard reference for Amide Group Contributions).

-

NIST Chemistry WebBook . "L-Valine Thermochemical Data." Link

-

Sigma-Aldrich . "L-Valinamide Hydrochloride Product Specification." (Melting Point Data). Link

Sources

Methodological & Application

Protocol for peptide synthesis with L-Valinamide

Abstract

This guide provides a rigorous methodology for utilizing L-Valinamide Hydrochloride (H-Val-NH₂·HCl) as a C-terminal capping reagent in peptide synthesis. While Solid Phase Peptide Synthesis (SPPS) typically utilizes Rink Amide resins to generate C-terminal amides, the use of free L-Valinamide is critical for solution-phase fragment condensation , convergent synthesis , and the production of specific protease inhibitors (e.g., peptide aldehydes/boronates precursors). Due to the steric bulk of the valine isopropyl side chain, this protocol emphasizes high-efficiency activation strategies to prevent racemization and ensure complete coupling.

Material Science & Properties

Understanding the physicochemical properties of the starting material is the first step in process control.

| Property | Specification |

| Chemical Name | L-Valinamide Hydrochloride |

| CAS Number | 3014-80-0 |

| Formula | |

| Molecular Weight | 152.62 g/mol |

| Solubility | High in |

| pKa (approx) | ~7.8 ( |

| Critical Challenge | Steric Hindrance: The |

Strategic Planning: Coupling Logic

Direct coupling of L-Valinamide in solution requires overcoming two barriers: the solubility mismatch (salt vs. organic solvent) and the low nucleophilicity due to steric shielding.

Reagent Selection Matrix

| Coupling Reagent | Activation Mechanism | Recommended Use Case | Pros/Cons |

| HATU / HOAt | Aza-benzotriazole ester | Standard Protocol. Best for hindered amino acids (Val, Ile). | Pros: Fastest kinetics, lowest racemization. Cons: Expensive; difficult to remove by extraction. |

| EDC / HOBt | Carbodiimide / Active Ester | Large-scale / Cost-sensitive. | Pros: Urea byproduct is water-soluble; easy workup. Cons: Slower reaction; higher risk of racemization with Val. |

| T3P (Propylphosphonic anhydride) | Anhydride formation | Low-epimerization requirements. | Pros: Excellent for fragment condensation; non-toxic byproducts. |

Experimental Protocol: Solution Phase Coupling

Phase A: Preparation and Activation

Objective: Convert the protected amino acid/peptide fragment (Carboxylic Acid) into an active ester while simultaneously neutralizing the L-Valinamide HCl salt.

Reagents:

-

Component A: Protected Amino Acid/Peptide (e.g., Boc-Xaa-OH or Fmoc-Xaa-OH) [1.0 eq]

-

Component B: L-Valinamide HCl [1.1 eq]

-

Activator: HATU [1.1 eq] (Preferred for Valine sterics)

-

Base: N,N-Diisopropylethylamine (DIPEA) [3.0 eq total]

-

Solvent: Anhydrous DMF (Dimethylformamide) or DMAc.

Step-by-Step Procedure:

-

Dissolution of Electrophile: Dissolve 1.0 equivalent of the Carboxylic Acid Component (Component A) and 1.1 equivalents of HATU in anhydrous DMF. The concentration should be approximately 0.1 M – 0.2 M.

-

Mechanistic Note: Do not add the base yet. Premature base addition can induce racemization of the activated ester before the amine is present.

-

-

Preparation of Nucleophile (In-Situ Neutralization): In a separate vial, dissolve 1.1 equivalents of L-Valinamide HCl in a minimal volume of DMF. Add 2.0 equivalents of DIPEA .

-

Why: The HCl salt is non-nucleophilic. 1.0 eq of DIPEA neutralizes the HCl; the second equivalent ensures the amine remains deprotonated.

-

Observation: The solution may become slightly cloudy due to amine hydrochloride salt formation; this is normal.

-

-

Activation & Coupling: Add 1.0 equivalent of DIPEA to the solution from Step 1 (Carboxylic Acid + HATU). Stir for 30–60 seconds to generate the O-At active ester (visible as a color change to yellow/orange).

-

Immediate Action: Immediately add the neutralized L-Valinamide solution (from Step 2) to this activated mixture.

-

-

Reaction Monitoring: Stir the reaction under nitrogen at room temperature.

-

Time: Due to Valine's bulk, allow 2–4 hours.

-

Monitor: Use TLC (MeOH/DCM) or LC-MS. Look for the consumption of the carboxylic acid (MW) and appearance of the Product (+114 Da shift from acid).

-

Workup and Purification (Self-Validating System)

Since L-Valinamide is highly water-soluble, unreacted excess reagent can be removed via aqueous extraction, ensuring the protocol "cleans itself."

-

Dilution: Dilute the reaction mixture 10-fold with Ethyl Acetate (EtOAc).

-

Note: If the peptide is very polar, use n-Butanol/DCM mixtures, but EtOAc is standard.

-

-

Acid Wash (Removal of Base/Unreacted Amine): Wash 2x with 5% KHSO₄ or 1M HCl.

-

Validation: The aqueous layer contains the protonated excess L-Valinamide and DIPEA.

-

-

Base Wash (Removal of Unreacted Acid/HOBt): Wash 2x with 5% NaHCO₃.

-

Validation: This removes unreacted carboxylic acid and the HOAt/HOBt byproduct.

-

-

Drying: Wash 1x with Brine, dry over

, filter, and concentrate in vacuo.

Visualization: Reaction Workflow

Caption: Workflow for solution-phase coupling of L-Valinamide, highlighting the parallel activation and neutralization paths required for salt-form reagents.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield | Incomplete neutralization of HCl salt. | Ensure at least 2.0–2.2 eq of base is used for the amine component. |

| Racemization | Over-activation or prolonged base exposure. | Use Oxyma Pure or HOAt as additives.[2] Keep base contact time with the activated ester short (< 2 min) before adding amine. |

| Gelation | Hydrogen bonding of amide backbone. | Add chaotropic salts (LiCl) or use DMSO/NMP instead of DMF. |

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24869526, L-Valinamide hydrochloride. [Link]

-

Albericio, F., & Kates, S. A. Solid-Phase Synthesis: A Practical Guide. (Context on sterics of Valine). CRC Press. [Link]

Sources

Use of (R)-2-amino-3-methylbutanamide in the synthesis of pharmaceutical intermediates

Application Note: (R)-2-Amino-3-methylbutanamide in the Synthesis of Advanced Pharmaceutical Intermediates

Executive Summary & Chemical Rationale

(R)-2-amino-3-methylbutanamide, widely known in the industry as D-valinamide, is a premium chiral pool reagent utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. While its L-enantiomer is ubiquitous in nature, the D-configuration provides distinct pharmacological and structural advantages. Incorporating D-valinamide into a drug scaffold introduces a specific spatial orientation that often enhances metabolic stability against endogenous proteases and improves target selectivity. The terminal amide moiety serves as a critical hydrogen bond donor and acceptor, making it an ideal structural vector for interacting with the hinge regions of various kinases and ion channels[2].

Mechanistic Role in Targeted Therapeutics

2.1. Kinase Inhibitors (JAK and Syk) In the design of Janus kinase (JAK) inhibitors, such as azaindole derivatives, D-valinamide is strategically coupled to the heteroaryl core[3]. The JAK-STAT pathway is a primary driver of pro-inflammatory cytokine signaling, and its dysregulation is a hallmark of autoimmune diseases[2]. The D-valinamide side chain projects into the solvent-exposed region of the JAK ATP-binding pocket, anchoring the inhibitor via hydrogen bonding. Similarly, in Spleen Tyrosine Kinase (Syk) inhibitors, D-valinamide is reacted with a pyrazine core to create intermediates that disrupt B-cell receptor signaling, a critical mechanism for treating non-Hodgkin's lymphoma[4].

2.2. Ion Channel Modulators (Kv3.1/Kv3.2) Beyond kinases, D-valinamide is a direct precursor in the synthesis of imidazolidinedione derivatives[5]. These compounds act as positive modulators of Kv3.1 and Kv3.2 voltage-gated potassium channels, which are highly expressed in fast-spiking interneurons. By utilizing D-valinamide, chemists can construct the precise stereochemical architecture required to selectively bind these channels, offering therapeutic avenues for severe neurological disorders such as epilepsy, schizophrenia, and depression[5].

2.3. Advanced Analytical Derivatization In analytical chemistry, D-valinamide is the starting material for synthesizing D-FDVA (N-(2,4-dinitro-5-fluorophenyl)-D-valinamide), a specialized Marfey's reagent[6]. When complex natural products like cellulamides are hydrolyzed, D-FDVA is used to derivatize the resulting amino acids. This allows for the chromatographic resolution and absolute configuration determination of non-ribosomal peptides[6].

Mechanism of action of D-valinamide-derived JAK inhibitors blocking the STAT pathway.

Quantitative Data: Reaction Parameters & Efficiency

The following table summarizes the quantitative metrics for typical synthetic transformations utilizing D-valinamide, highlighting the efficiency and stereochemical fidelity of these reactions.

| Application / Target | Reaction Type | Reagents & Conditions | Yield (%) | Enantiomeric Excess (ee) | IPC Method |

| Syk Kinase Intermediate [4] | Nucleophilic Aromatic Substitution (SNAr) | 3,5-Dichloropyrazine, DIPEA, MeCN, 25°C, 4h | 85 - 92% | > 99% | LC-MS, Chiral HPLC |

| Kv3.1/3.2 Modulator Core [5] | Phosgenation / Cyclization | Triphosgene, TEA, DCM, 0°C, 1h | 78 - 84% | > 98% | TLC, 1H-NMR |

| Marfey's Derivatization [6] | Nucleophilic Aromatic Substitution | 1-Fluoro-2,4-dinitrobenzene, NaHCO3, 40°C, 1h | > 95% | N/A (Analytical) | LC-DAD |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes explicit In-Process Controls (IPCs) to verify the causality and success of the chemical transformations before proceeding.

Protocol A: SNAr Coupling for Syk Kinase Intermediates

This protocol details the coupling of D-valinamide with a heteroaryl chloride to form a critical kinase inhibitor intermediate[4]. Causality of Choices: N,N-Diisopropylethylamine (DIPEA) is selected as a sterically hindered base to neutralize the D-valinamide hydrochloride salt without competing as a nucleophile. Acetonitrile (MeCN) is used as an aprotic polar solvent to stabilize the transition state of the SNAr reaction.

-

Preparation: Suspend 3,5-dichloropyrazine-2-carbonitrile (1.0 eq, e.g., 2.84 mmol) and D-valinamide hydrochloride (1.1 eq, 3.12 mmol) in anhydrous MeCN (10 mL)[4].

-

Base Addition: Dropwise add DIPEA (2.2 eq, 6.25 mmol) to the suspension at room temperature[4]. Note: The slight excess of base ensures complete liberation of the free amine and acts as a proton scavenger for the evolving HCl.

-

Reaction: Stir the mixture at 25°C for 4 hours[4].

-

Self-Validation (IPC 1): Sample 10 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS. Validation Criterion: The mass spectrum must show the disappearance of the starting material mass and the appearance of the desired product mass [M+H]+. Do not proceed to workup until conversion is >95%.

-

Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3 and brine[4].

-

Isolation: Separate the organic layer, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the (R)-chiral intermediate[4].

-

Self-Validation (IPC 2): Perform Chiral HPLC on the isolated solid. Validation Criterion: Enantiomeric excess (ee) must be >99%. If racemization is detected (ee <95%), the batch must be rejected, indicating potential thermal excursion during concentration.

Workflow for SNAr coupling of D-valinamide with integrated in-process controls.

Protocol B: Synthesis of Imidazolidinedione Core via Triphosgene

This protocol describes the cyclization of D-valinamide derivatives to form an imidazolidinedione core, essential for Kv3.1/3.2 modulators[5]. Causality of Choices: Triphosgene is utilized instead of phosgene gas for safety and precise stoichiometric control. The reaction is strictly maintained at 0°C to prevent uncontrolled exothermic polymerization and to preserve the stereocenter.

-

Preparation: Dissolve the D-valinamide derivative (e.g., 65 mg) in dry dichloromethane (DCM, 10 mL)[5].

-

Base Addition: Add Triethylamine (TEA, 0.138 mL, 0.990 mmol) and cool the reaction flask to exactly 0°C using an ice-water bath[5].

-

Phosgenation: Slowly add a pre-cooled solution of triphosgene (26.4 mg, 0.089 mmol) in dry DCM (3 mL) dropwise over 15 minutes[5].

-

Reaction: Stir the mixture for 1 hour at 0°C[5].

-

Self-Validation (IPC 1): Perform TLC (Eluent: 5% MeOH in DCM). Validation Criterion: The primary amine spot (ninhydrin active) must be completely consumed, replaced by a higher Rf UV-active spot corresponding to the cyclized product.

-

Quenching: Carefully quench the reaction by adding water (2 mL) followed by a saturated aqueous solution of ammonium chloride (5 mL) to neutralize unreacted phosgene species[5].

-

Extraction: Extract the aqueous layer with DCM, dry the combined organics, and concentrate[5].

Protocol C: Marfey's Derivatization for Absolute Configuration

Used to determine the stereochemistry of amino acids from hydrolyzed peptide APIs[6]. Causality of Choices: NaHCO3 provides a mildly basic environment to deprotonate the amino acid without causing base-catalyzed epimerization. The 40°C incubation ensures complete derivatization with D-FDVA while maintaining the integrity of sensitive residues.

-

Hydrolysis: Evaporate the crude peptide hydrolysate to dryness under an N2 stream and reconstitute in 100 µL of LC-MS grade water[6].

-

Reagent Mixing: To 50 µL of the hydrolysate, add 20 µL of 1 M NaHCO3 and 100 µL of a 1% (w/v) solution of D-FDVA (Marfey's reagent derived from D-valinamide)[6].

-

Incubation: Incubate the mixture at 40°C for exactly 60 minutes[6].

-

Quenching & Validation: Quench the reaction by adding 10 µL of 1 N HCl. Dilute with 200 µL of CH3CN[6]. Validation Criterion: The solution should turn slightly yellow, indicating the presence of the dinitrophenyl chromophore.

-

Analysis: Analyze via LC-DAD (e.g., Agilent 1260 Infinity II) using an Atlantis T3 column, comparing retention times against identically derivatized D- and L-amino acid standards[6].

References

1.[1] GlobalChemMall, "(2R)-2-amino-3-methylbutanamide,hydrochloride", GlobalChemMall. URL: 2.[2] Google Patents, "WO2013052355A1 - Azaindoles as janus kinase inhibitors", Google Patents. URL: 3.[6] National Institutes of Health (NIH) / PMC, "Cellulamides: A New Family of Marine-Sourced Linear Peptides from the Underexplored Cellulosimicrobium Genus", PMC. URL: 4.[5] Google Patents, "US9849131B2 - Imidazolidinedione derivatives", Google Patents. URL: 5.[3] Google Patents, "WO2013052355A1 - Azaindoles as janus kinase inhibitors", Google Patents. URL: 6.[4] Google Patents, "US9359308B2 - Pyrazine kinase inhibitors", Google Patents. URL:

Sources

- 1. globalchemmall.com [globalchemmall.com]

- 2. WO2013052355A1 - Azaindoles as janus kinase inhibitors - Google Patents [patents.google.com]

- 3. WO2013052355A1 - Azaindoles as janus kinase inhibitors - Google Patents [patents.google.com]

- 4. US9359308B2 - Pyrazine kinase inhibitors - Google Patents [patents.google.com]

- 5. US9849131B2 - Imidazolidinedione derivatives - Google Patents [patents.google.com]

- 6. Cellulamides: A New Family of Marine-Sourced Linear Peptides from the Underexplored Cellulosimicrobium Genus - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective reduction of ketones using (R)-2-amino-3-methylbutanamide derivatives

Application Note: Enantioselective Reduction of Ketones Using (R)-2-Amino-3-methylbutanamide Derivatives

Mechanistic Rationale & Catalyst Design

The demand for enantiopure secondary alcohols in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals has driven the development of highly efficient asymmetric reduction methodologies. Among the myriad of chiral auxiliaries and ligands, (R)-2-amino-3-methylbutanamide (D-valinamide) and its derivatives have emerged as privileged scaffolds[1].

The success of D-valinamide derivatives stems from two critical structural features:

-

Steric Shielding: The bulky isopropyl side chain at the α-position effectively blocks one enantiofacial trajectory of the incoming prochiral ketone, dictating the stereochemical outcome of the hydride transfer[1].

-

Bifunctional Coordination: The primary amine and the amide nitrogen act as a bidentate system. In transition-metal catalysis, this forms a rigid metallacycle. In organocatalysis, it establishes a highly organized hydrogen-bonding network or a stable spiroborate/oxazaborolidine complex[2],[3].

Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation (ATH):

When complexed with half-sandwich Ruthenium(II) precursors (e.g.,

Borane-Mediated Organocatalytic Reduction:

In borane reductions, valinamide derivatives react with

Quantitative Performance Summary

The following table summarizes typical performance metrics for (R)-2-amino-3-methylbutanamide derivatives across both reduction paradigms, highlighting the versatility of the scaffold[3],[2].

| Reduction Methodology | Substrate Class | Catalyst Loading | Hydride Source | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| Ru(II) ATH | Aryl Alkyl Ketones | 0.5 - 1.0 mol% | Isopropanol | 25 - 40 | > 95% | 85 - 99% |

| Ru(II) ATH | Cyclic Ketones | 1.0 mol% | Isopropanol | 25 | 88 - 92% | 80 - 94% |

| Borane Reduction | O-Benzyl Oximes / Aryl Ketones | 10 mol% | 0 | 85 - 90% | 90 - 98% | |

| Borane Reduction | Halomethyl Ketones | 10 mol% | -20 to 0 | 80 - 85% | 88 - 95% |

Experimental Workflows & Protocols

Protocol A: Ru(II)-Catalyzed ATH of Acetophenone

Causality & Self-Validation: The use of KOH is strictly required to generate the active 16-electron catalyst. A distinct color shift (typically from yellow/orange to deep red/purple) upon base addition self-validates the formation of this active species. Isopropanol serves a dual purpose as both the solvent and the hydride source[2].

Step-by-Step Procedure:

-

Precatalyst Formation: In a flame-dried Schlenk tube under an argon atmosphere, charge

(0.025 mmol) and the (R)-2-amino-3-methylbutanamide derivative (0.055 mmol). -

Solvation: Add 5.0 mL of anhydrous, degassed isopropanol. Stir at 40 °C for 30 minutes until a homogeneous yellow-orange solution is obtained.

-

Activation: Cool the mixture to room temperature (25 °C) and add a 0.1 M solution of KOH in isopropanol (0.25 mL, 0.025 mmol). Validation checkpoint: Observe the immediate color change indicating the formation of the 16e- Ru-amide complex.

-

Substrate Addition: After 5 minutes of stirring, add acetophenone (5.0 mmol) in one portion.

-

Reaction Monitoring: Stir the reaction at 25 °C. Monitor the disappearance of the ketone via TLC (Hexane/EtOAc 4:1) or GC/MS.

-

Quenching & Isolation: Once complete (typically 2-4 hours), quench the reaction by filtering the mixture through a short pad of silica gel to remove the ruthenium complex. Concentrate the filtrate under reduced pressure.

-

Analysis: Determine the enantiomeric excess of the resulting (S)-1-phenylethanol via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 95:5, 1.0 mL/min).

Protocol B: Borane-Mediated Enantioselective Reduction

Causality & Self-Validation: To prevent the non-enantioselective background reduction by free

Step-by-Step Procedure:

-

Catalyst Complexation: To a 50 mL flame-dried round-bottom flask under

, add the (R)-valinamide-derived organocatalyst (0.1 mmol, 10 mol%). Add 10 mL of anhydrous 1,4-dioxane. -

Borane Addition: Inject

(1.0 M in THF, 4.0 mL, 4.0 mmol) in one portion. Stir the clear solution at room temperature for 1 hour to ensure complete formation of the chiral borate complex. -

Cooling: Cool the reaction vessel strictly to 0 °C using an ice-water bath. Crucial step: Higher temperatures exponentially increase the rate of the uncatalyzed background reduction.

-

Slow Substrate Addition: Dissolve the prochiral ketone (1.0 mmol) in 5 mL of anhydrous dioxane. Using a syringe pump, add this solution dropwise to the reaction mixture over exactly 1 hour.

-

Propagation: Maintain the reaction at 0 °C and stir until conversion is complete (approx. 48 hours, monitored by TLC).

-

Acidic Quench: Carefully quench the reaction by the dropwise addition of 6 N HCl (2.0 mL) at 0 °C. Validation checkpoint: Vigorous bubbling (

gas) will occur and eventually cease, confirming the neutralization of active borane. -

Workup: Basify the aqueous phase with 6 N NaOH to pH 10, extract with diethyl ether (3 × 20 mL), dry over anhydrous

, and concentrate under reduced pressure. Purify via flash chromatography.

Mandatory Visualizations

Diagram 1: Ru(II)-Valinamide ATH Catalytic Cycle

Caption: Ru(II)-catalyzed Asymmetric Transfer Hydrogenation (ATH) cycle highlighting bifunctional ketone activation.

Diagram 2: Experimental Workflow for Borane-Mediated Reduction

Caption: Step-by-step experimental workflow for borane-mediated enantioselective reduction of ketones.

References

-

[3] A Practical and Efficient Route for the Highly Enantioselective Synthesis of Mexiletine Analogues and Novel β-Thiophenoxy and Pyridyl Ethers. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

-

[2] Transfer Hydrogenation of Acetophenone Catalyzed by Half-Sandwich Ruthenium(II) Complexes Containing Amino Amide Ligands. Detection of the Catalytic Intermediates by Electrospray Ionization Mass Spectrometry. Organometallics - ACS Publications. URL:[Link]

-

[1] Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. Catalysts - MDPI. URL:[Link]

Sources

(R)-2-amino-3-methylbutanamide as a resolving agent for racemic mixtures

Application Note: Enantioseparation of Chiral Acids using (R)-2-amino-3-methylbutanamide

Executive Summary

(R)-2-amino-3-methylbutanamide (also known as D-Valinamide ) is a potent chiral resolving agent derived from the unnatural amino acid D-valine. Unlike simple amine bases (e.g.,

This guide details the protocol for using D-valinamide to resolve racemic carboxylic acids, specifically

Mechanism of Action: The "Lattice rigidity" Principle

The success of D-valinamide relies on more than just

-

Ionic Bonding: The primary amine of the valinamide protonates to form an ammonium cation, binding with the carboxylate of the target acid.

-

Hydrogen Bond Network: The amide moiety (

) acts as both a donor and acceptor, forming intermolecular hydrogen bonds that rigidify the crystal lattice.

Key Insight: Diastereomeric salts containing amino acid amides often crystallize in antiparallel

Diagram 1: The Resolution Workflow

Caption: Workflow for the optical resolution of racemic acids using D-valinamide, highlighting the separation of diastereomeric salts.

Pre-Formulation: Solvent Screening Protocol

Before scaling up, a "Dutch Resolution" style screen is required to identify the optimal solvent system. Valinamide salts are often water-soluble; therefore, organic co-solvents are critical.

Screening Matrix: Prepare 100 mg of racemate and 1 equivalent of D-valinamide in 4 vials.

| Solvent System | Composition (v/v) | Expected Outcome |

| System A | Water (100%) | Often too soluble; use only for very hydrophobic acids. |

| System B | Ethanol/Water (90:10) | Standard starting point. Balances solubility and crystallization rate. |

| System C | Methanol/Acetone (50:50) | Good for forcing precipitation if System B yields no crystals. |

| System D | Isopropanol (100%) | Low solubility; high yield but potentially lower purity (rapid crash-out). |

Success Criteria:

-

Solid Yield: 35–45% (Theoretical max is 50% for one enantiomer).

-

Optical Purity: >80% ee (enantiomeric excess) in the first pass.[1][2]

Detailed Protocol: Resolution of -Acetyl-DL-Phenylalanine

This protocol demonstrates the resolution of a standard

Materials:

-

Racemic Substrate:

-Acetyl-DL-phenylalanine (20.7 g, 100 mmol). -

Resolving Agent: (R)-2-amino-3-methylbutanamide (11.6 g, 100 mmol).

-

Solvent: Ethanol (95%) or Water.

Step-by-Step Procedure:

-

Dissolution:

-

In a 500 mL round-bottom flask equipped with a reflux condenser, suspend the racemic acid (20.7 g) and D-valinamide (11.6 g) in 150 mL of water (or 95% Ethanol depending on screen results).

-

Heat the mixture to 70–80°C with stirring until a clear, homogeneous solution is obtained.

-

-

Crystallization (The Critical Step):

-

Allow the solution to cool slowly to room temperature (approx. 25°C) over 4 hours. Rapid cooling traps impurities.

-

Seeding: If no crystals appear at 40°C, seed with a trace amount of pure D-Valinamide-D-Acid salt if available.

-

Once at room temperature, further cool the flask in an ice bath (0–5°C) for 2 hours to maximize yield.

-

-

Filtration:

-

Filter the white crystalline precipitate using a vacuum Buchner funnel.

-

Wash: Wash the cake with 2 x 10 mL of cold solvent (same composition as mother liquor).

-

Result: This solid is the (R)-Valinamide

(D)-Acid salt .

-

-

Purification (Recrystallization):

-

Measure the optical rotation of the salt. If ee < 98%, recrystallize.

-

Dissolve the wet cake in the minimum amount of hot water/ethanol. Cool and filter again.

-

-

Liberation of the Active Enantiomer:

-

Suspend the purified salt in dilute HCl (2M, 50 mL).

-

Extract the liberated

-acetyl-D-phenylalanine into Ethyl Acetate (3 x 50 mL). -

Dry the organic layer over

and evaporate to yield the pure (D)-acid.

-

Protocol: Recovery of (R)-Valinamide

The economic viability of this process depends on recovering the resolving agent. Since D-valinamide is water-soluble and amphoteric (amide/amine), standard extraction can be tricky.

Method: Ion Exchange (Recommended)

-

Aqueous Phase Prep: Collect the acidic aqueous layer remaining from Step 5 (containing D-valinamide hydrochloride).

-

Resin Loading: Pass the solution through a column containing a Strong Cation Exchange Resin (e.g., Dowex 50W,

form). The valinamide will bind to the resin; impurities pass through. -

Washing: Wash the column with deionized water until the effluent is neutral.

-

Elution: Elute the D-valinamide using 2M Aqueous Ammonia (

) . -

Isolation: Concentrate the ammoniacal eluate under reduced pressure. D-valinamide will crystallize as the free base.

-

Recovery Rate: Typically >90%.[3]

-

Diagram 2: Recovery Cycle

Caption: Ion-exchange based recovery ensures high purity of the resolving agent for re-use.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| No Crystallization | Supersaturation too stable. | Add anti-solvent (Acetone) or scratch glass to induce nucleation. |

| "Oiling Out" | Impurities or wrong solvent polarity. | Re-heat and add 10% more ethanol. Ensure slow cooling. |

| Low Optical Purity | Inclusion of mother liquor in crystals. | Improve washing step; perform a second recrystallization. |

| Low Yield | Salt is too soluble. | Reduce solvent volume or switch to isopropanol/methanol mixtures. |

References

-

Yamada, S., Yamamoto, M., & Chibata, I. (1973). Optical Resolution of N-Acyl-DL-amino Acids by Preferential Crystallization Procedure. The Journal of Organic Chemistry.

- Context: Foundational work on amino acid resolution using amide deriv

-

Ebbers, E. J., et al. (1997).[4] Resolution of Racemic Mixtures via Diastereomeric Salt Formation.[1][][6] Tetrahedron: Asymmetry.

- Context: Discusses the "family approach" and the structural role of amides in salt l

-

Perry, J. J., & Spivey, A. C. (2004). Design of Resolving Agents. Chemical Society Reviews.

- Context: Mechanisms of supramolecular recognition in chiral resolution.

-

Saigo, K., et al. (1980). Optical Resolution of Chiral Acids using Amino Acid Derivatives. Bulletin of the Chemical Society of Japan.

- Context: Specific applications of valinamide and phenylglycinamide analogues.

(Note: While specific URLs for older papers may require institutional access, the citations provided are standard authoritative texts in the field of optical resolution.)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. US7960582B2 - Process for the preparation and resolution of mandelic acid derivatives - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

Scalable Asymmetric Synthesis: Leveraging L-Valinamide as a Chiral Scaffold

Executive Summary

In the landscape of industrial asymmetric synthesis, L-Valinamide stands out as a "privileged structure." Unlike complex chiral auxiliaries that require multi-step syntheses (e.g., Evans oxazolidinones), L-Valinamide is derived directly from the abundant natural amino acid L-Valine in two scalable steps. Its utility lies in its dual-functionality: the amide backbone provides rigid hydrogen-bonding sites for substrate orientation, while the isopropyl side chain exerts significant steric influence, driving high enantioselectivity.

This Application Note provides a validated, scalable workflow for:

-

Synthesis: Producing L-Valinamide from L-Valine at multi-gram scales.

-

Ligand Design: Converting L-Valinamide into a robust Schiff-base ligand (N-salicylidene-L-valinamide).

-